Product packaging for ML 298 hydrochloride(Cat. No.:)

ML 298 hydrochloride

Cat. No.: B1191900
M. Wt: 468.9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Phospholipid Metabolism and Signaling Cascades

PLD enzymes primarily hydrolyze phosphatidylcholine (PC), a major membrane phospholipid, to produce phosphatidic acid (PA) and choline (B1196258) wikipedia.orgnih.govresearchgate.net. This reaction is a crucial step in phospholipid metabolism. PA is not merely a structural lipid; it acts as a potent second messenger involved in numerous signaling cascades wikipedia.orgnih.govresearchgate.netnih.govoup.com. PA can directly recruit and regulate various downstream effector proteins, integrating PLD activity into complex cellular processes such as mTOR signaling, membrane curvature sensing, and vesicular trafficking wikipedia.org. PA can also be converted into other lipid second messengers, including diacylglycerol (DAG) and lysophosphatidic acid (LPA) wikipedia.org. The generation of these lipid mediators by PLD activity plays a significant role in intracellular signal transduction wikipedia.orgnih.govnih.gov.

Functional Divergence and Isoform-Specific Roles of PLD1 and PLD2

In mammals, six PLD isoenzymes (PLD1–PLD6) are expressed, with PLD1 and PLD2 being the most extensively characterized wikipedia.org. Although they share sequence homology, PLD1 and PLD2 exhibit distinct functional properties and subcellular localizations wikipedia.orgmdpi.comnih.govmolbiolcell.org. PLD1 typically localizes to intracellular membranes, including the Golgi apparatus and endosomes, and requires activation by protein factors such as Arf, Rho, or protein kinase C wikipedia.orgmdpi.com. In contrast, PLD2 is constitutively active and is primarily located at the plasma membrane wikipedia.orgmdpi.commolbiolcell.org. Structural differences near the active site contribute to this disparity in basal activity wikipedia.org. This differential localization and activation contribute to their isoform-specific roles in various cellular processes molbiolcell.org. Studies have shown that PLD1 and PLD2 can play opposing roles in certain pathways, such as the regulation of mast cell function and allergic responses nih.govaai.org.

Physiological Significance of PLD2 Activity

PLD2 activity is essential for a wide range of physiological functions. It plays critical roles in membrane trafficking, cytoskeletal reorganization, receptor-mediated endocytosis, exocytosis, and cell migration wikipedia.orgmdpi.com. PLD2 is involved in immune cell functions, including chemotaxis, migration, phagocytosis, and the regulation of macrophage polarization nih.govaai.orgtaylorandfrancis.compnas.orgbiologists.com. Furthermore, PLD2 is located at the plasma membrane and contributes to axon growth and promotes nerve repair and reconstruction after injury taylorandfrancis.com. PLD2 has also been identified as a guanine (B1146940) nucleotide exchange factor (GEF) for the GTPase Rac2, impacting cell adhesion, chemotaxis, and phagocytosis pnas.orgbiologists.com.

Pathophysiological Implications of PLD2 Dysregulation in Disease Mechanisms

Dysregulation of PLD, particularly PLD2, has been implicated in the pathogenesis of several diseases. Elevated PLD expression or activity is observed in various cancers, including breast, colorectal, gastric, and renal carcinomas, and has been correlated with tumor size and progression wikipedia.orgtaylorandfrancis.commedchemexpress.complos.orgwright.edu. A driver mutation conferring elevated PLD2 activity has been noted in some malignant breast cancers wikipedia.org. PLD2 dysregulation is also linked to neurodegenerative diseases such as Parkinson's and Alzheimer's disease wikipedia.org. In acute pancreatitis, decreased levels of PLD2 are associated with increased neutrophil chemotaxis and cytokine release, contributing to inflammation and exacerbating disease severity nih.govwjgnet.com. PLD2 also plays a role in autoimmune diseases wikipedia.orgtaylorandfrancis.com.

Properties

Molecular Formula

C22H23F3N4O2.HCl

Molecular Weight

468.9

SMILES

FC1=CC(N2CN=C(O)C32CCN(CC/N=C(O)/C4=CC(F)=C(F)C=C4)CC3)=CC=C1.Cl

Synonyms

3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide hydrochloride

Origin of Product

United States

Discovery and Medicinal Chemistry of Ml 298 Hydrochloride

Historical Context of PLD Inhibitor Development

Phospholipase D (PLD) enzymes catalyze the hydrolysis of phosphatidylcholine, producing phosphatidic acid (PA), a crucial lipid second messenger involved in numerous cellular processes, including cell growth, proliferation, and survival. nih.gov Dysregulated PLD function and expression have been implicated in various diseases, including cancer and CNS disorders. nih.gov For many years, the primary tool for studying PLD function was n-butanol, which competes with water in a transphosphatidylation reaction but lacks specificity and can have off-target effects. nih.govahajournals.org

Significant progress in the discovery and development of mammalian PLD inhibitors has occurred over the past decade. acs.org Early inhibitors, such as halopemide, an atypical antipsychotic, were found to inhibit PLD, demonstrating that PLD inhibition in humans could potentially be achieved without overt toxicity. nih.govahajournals.org Halopemide served as an attractive starting point for developing PLD inhibitors, including isoform-selective compounds. nih.gov However, these early compounds often had limitations, such as off-target activity against biogenic amines and modest pharmacological properties. nih.gov The need for more selective and potent small molecule inhibitors to dissect the distinct physiological roles of the two mammalian isoforms, PLD1 and PLD2, drove further research efforts. nih.govacs.org

Rational Design and High-Throughput Screening Initiatives Leading to ML 298 Hydrochloride

The discovery of this compound emerged from iterative parallel synthesis efforts focused on developing PLD inhibitors from a 1,3,8-triazaspiro[4.5]decane core structure. nih.gov This process likely involved a combination of rational design and high-throughput screening (HTS) approaches, common strategies in modern drug discovery. researchgate.netlimes-institut-bonn.denih.gov Rational design involves using existing knowledge about the target enzyme and the structure of known ligands to design new molecules with improved properties. limes-institut-bonn.denih.gov HTS allows for the rapid evaluation of large libraries of compounds against a biological target. researchgate.netlimes-institut-bonn.de

ML 298 (initially identified as CID53393915 or 7g) was identified as a potent and selective PLD2 inhibitor through a cell-based assay screening a library of amide analogs. nih.gov This initial screening was performed at a single point concentration (200 nM) against both PLD1 and PLD2. nih.gov The identification of 7g from this library, despite the generally "flat" structure-activity relationship observed for other allosteric ligands in the library, highlights the effectiveness of the screening approach in finding promising hits. nih.gov Subsequent evaluation in a biochemical assay with purified PLD proteins confirmed that ML 298 directly inhibited PLD2. nih.gov

Synthetic Routes and Methodologies for 1,3,8-Triazaspiro[4.5]decane Core Structures

The 1,3,8-triazaspiro[4.5]decane core structure, central to this compound, is a spirocyclic system containing three nitrogen atoms and a decane (B31447) ring system with a spiro junction. The synthesis of this core typically involves multi-step routes.

One cited method for forming the 1,3,8-triazaspiro[4.5]decane skeleton involves the condensation of N-benzylpiperidone with a primary amine and thioglycolic acid under reflux conditions in toluene. This step facilitates a cyclization reaction to establish the spirocyclic core. Subsequent steps can include the reduction of intermediate ketones using reducing agents like sodium borohydride (B1222165) (NaBH4) to yield corresponding amines. Functionalization, such as the introduction of the dimethylamino group, can be achieved via nucleophilic substitution reactions, for instance, by reacting the amine intermediate with methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide.

Another approach to synthesizing related spirocyclic structures, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione, involves the reaction of a piperidinone with ammonium (B1175870) carbonate and sodium cyanide, although the use of cyanide raises safety concerns. google.comuio.no Alternative methods for synthesizing 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione utilize raw materials like diethyl oxalate, urea, and ammonium carbonate, offering advantages in terms of cost, safety, and yield. google.com

The synthesis of ML 298 specifically involved reacting 1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one with tert-butyl (2-oxoethyl)carbamate, followed by treatment with macroporous triacetoxyborohydride. nih.gov The tert-butyl group was subsequently removed by treatment with hydrochloric acid. nih.gov

Purification of the synthesized compounds is typically achieved through techniques such as recrystallization or column chromatography. Optimization of reaction conditions, including temperature, solvent polarity, and catalysts, significantly influences the yield and purity of the final product.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies were crucial in understanding how modifications to the chemical structure of ML 298 and its analogues impacted their potency and selectivity towards PLD isoforms. nih.gov These studies aimed to identify key structural features responsible for the observed biological activity and guide the design of compounds with improved profiles. acs.org

Elucidation of Key Pharmacophores for PLD2 Inhibition

ML 298 was identified as a potent (>53-fold) selective PLD2 inhibitor with an IC50 of 355 nM for PLD2 and >20,000 nM for PLD1. nih.govtocris.combertin-bioreagent.comcaymanchem.comnih.gov This selectivity suggests that specific features within the ML 298 structure are critical for its preferential interaction with the PLD2 isoform. While detailed pharmacophore models for ML 298's interaction with PLD2 are not explicitly detailed in the search results, the SAR studies described provide insights into the structural requirements for PLD2 inhibition within the 1,3,8-triazaspiro[4.5]decane core.

The identification of ML 298 from a library of amide analogs points to the importance of the amide functionality and the substituents attached to the 1,3,8-triazaspiro[4.5]decane core and the benzamide (B126) group for PLD inhibitory activity. nih.govtocris.com The observation that aliphatic, cycloalkyl, and heteroaryl amides in the initial library were generally inactive suggests specific spatial and electronic requirements for effective binding to the PLD enzyme, particularly PLD2. nih.gov

Chemical Modifications and Their Impact on Potency and Selectivity

SAR studies revealed that even small structural changes could significantly impact PLD isoform selectivity. nih.gov For instance, the incorporation of a methyl group within the 1,3,8-triazaspiro[4.5]decane core, which is typically associated with PLD2 preference, was found to increase PLD1 activity. nih.gov This effect was also observed to be enantiospecific, with the (S)-enantiomer showing a more pronounced increase in PLD1 inhibitory activity compared to the (R)-enantiomer in some cases, enhancing activity by over 230-fold. nih.govnih.gov This highlights the sensitivity of the PLD binding site(s) to subtle stereochemical differences.

The development of ML299, a dual PLD1/2 inhibitor (PLD1 IC50 = 6 nM, PLD2 IC50 = 20 nM), from the same 1,3,8-triazaspiro[4.5]decane core as ML 298 further underscores how minor structural modifications can shift the inhibitory profile from selective PLD2 inhibition to dual PLD1/2 inhibition. nih.gov

Despite the progress made with compounds like ML 298 and ML 299, further chemical optimization efforts were undertaken to address limitations such as solubility issues, low free fraction, and modest pharmacokinetic properties observed with these early compounds. nih.gov This led to the development of later generation inhibitors, such as ML395, which is also a potent and selective PLD2 inhibitor but with improved properties. nih.gov These optimization efforts involved exploring novel modifications to the core scaffolds. nih.gov

Optimization Strategies for Enhanced Biological Activity

Optimization strategies for compounds like this compound focus on improving their biological activity, which includes enhancing potency, selectivity, and pharmacokinetic properties. hamptonresearch.comresearchgate.net While ML 298 demonstrated good potency and selectivity for PLD2, subsequent research aimed to develop compounds with even better profiles. nih.govnih.gov

Optimization efforts often involve systematic chemical modifications based on SAR studies to fine-tune the interaction with the target enzyme(s). acs.org This can include exploring different substituents, modifying linker regions, and altering the stereochemistry of chiral centers. nih.govnih.gov The goal is to enhance binding affinity to the desired isoform while minimizing off-target interactions.

The development of ML 298 and subsequent inhibitors from the 1,3,8-triazaspiro[4.5]decane core exemplifies an iterative process of design, synthesis, biological evaluation, and optimization aimed at discovering potent and selective inhibitors for specific protein targets like PLD2. nih.govnih.gov

Here is a data table summarizing some key properties and research findings related to this compound:

PropertyValueSource
Chemical Name3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide hydrochloride tocris.com
Molecular FormulaC22H23F3N4O2.HCl rndsystems.comtocris.com
Molecular Weight468.9 rndsystems.comtocris.com
PLD2 IC50 (cellular)355 nM rndsystems.comnih.govtocris.combertin-bioreagent.comcaymanchem.comnih.gov
PLD1 IC50 (cellular)>20,000 nM rndsystems.comnih.govtocris.combertin-bioreagent.comcaymanchem.comnih.gov
Selectivity>53-fold selective for PLD2 over PLD1 nih.govnih.govtocris.comnih.gov
Solubility (DMSO)Soluble to 25 mM rndsystems.com
Solubility (PBS)>75 μM (>32.4 μg/mL) nih.gov
Purity≥98% (HPLC) rndsystems.comtocris.comcaymanchem.com
Stability (PBS, 23°C)~100% remaining after 48 hours nih.gov

Note: IC50 values may vary slightly depending on the specific assay conditions.

Molecular Mechanism of Action of Ml 298 Hydrochloride

Selective Inhibition Profile of ML298 Hydrochloride for PLD2 over PLD1

ML298 hydrochloride is distinguished by its high degree of selectivity for inhibiting the PLD2 isoenzyme over the PLD1 isoenzyme. tocris.comnih.govmedchemexpress.com Research stemming from iterative parallel synthesis efforts identified ML298, a compound based on a 1,3,8-triazaspiro[4.5]decane core, as a potent and selective inhibitor. medchemexpress.comresearchgate.netsandiego.edu In cell-based assays, ML298 hydrochloride demonstrates a more than 53-fold selectivity for PLD2. nih.govprobechem.com This level of selectivity makes ML298 hydrochloride an invaluable tool for differentiating the biological functions of PLD2 from those of PLD1 in both in vitro and in vivo research settings. nih.gov At standard concentrations used for cellular studies, it effectively inhibits only PLD2, without confounding effects from PLD1 inhibition. nih.govmedchemexpress.com

Quantitative Assessment of Enzyme Inhibition Kinetics (e.g., IC50, Ki Values)

The inhibitory potency of ML298 hydrochloride has been quantified primarily through the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. genecards.org

In a cellular assay, ML298 hydrochloride exhibits an IC50 of 355 nM for PLD2, while its IC50 for PLD1 is greater than 20,000 nM, highlighting its profound selectivity. tocris.comnih.govmedchemexpress.comsigmaaldrich.com Further characterization in a biochemical assay using purified PLD proteins confirmed that ML298 acts directly on the enzyme. medchemexpress.com In this purified system, the IC50 for PLD2 was determined to be 2,800 nM (2.8 µM), with the IC50 for PLD1 remaining above 20,000 nM. nih.gov The difference between the cellular and biochemical IC50 values may reflect the complex environment within a cell. While Ki (inhibition constant) values provide a more absolute measure of binding affinity, specific Ki values for ML298 hydrochloride were not detailed in the reviewed literature.

Inhibitory Potency (IC50) of ML298 Hydrochloride
EnzymeAssay TypeIC50 Value (nM)Reference
PLD2Cellular355 nih.gov
PLD1Cellular> 20,000 nih.gov
PLD2Biochemical (Purified)2,800 nih.gov
PLD1Biochemical (Purified)> 20,000 nih.gov

Structural Basis of ML298 Hydrochloride-PLD2 Interaction

The interaction between ML298 hydrochloride and the PLD2 enzyme is a result of specific structural features of both the compound and the protein.

The discovery of ML298 hydrochloride was part of a broader chemical optimization strategy that utilized a combination of diversity-oriented synthesis and iterative parallel synthesis. sandiego.edu This approach, starting from the neuroleptic drug halopemide, led to the development of compounds with the 1,3,8-triazaspiro[4.5]decane core, which demonstrated high selectivity for PLD2. medchemexpress.comsandiego.edu While specific molecular docking simulations for ML298 are not extensively detailed in primary reports, the development of this class of inhibitors was informed by structure-activity relationship (SAR) studies. researchgate.netsigmaaldrich.com These studies, which explore how small structural changes to the inhibitor molecule affect its activity, are often guided by computational modeling to predict binding modes and affinities. researchgate.net The "flat SAR" observed during the optimization of related compounds led investigators to hypothesize that these molecules were likely allosteric in nature, a prediction later confirmed for ML298. researchgate.net

The phospholipase D superfamily is characterized by the presence of two conserved HKD motifs (HxKx₄Dx₆GSxN) that form the catalytic active site. nih.gov However, ML298 hydrochloride does not compete with the substrate at this active site. Instead, it binds to a distinct, allosteric site. nih.govannualreviews.org

The structural basis for the isoform selectivity of inhibitors targeting human PLD1 and PLD2 has been elucidated through the crystallization of their catalytic domains. sci-hub.se These structures reveal novel binding pockets outside the active site that can be exploited for designing isoform-selective inhibitors. sci-hub.se Although the precise amino acid residues that form the binding pocket for ML298 on PLD2 are not specified in the available literature, its allosteric nature implies that it binds to a topographically distinct site. This binding induces a conformational change in the enzyme that ultimately inhibits its catalytic function. annualreviews.org The structural differences between PLD1 and PLD2, despite their high sequence homology, create unique allosteric sites, enabling the high selectivity of inhibitors like ML298. sci-hub.se

Allosteric Modulation vs. Active Site Occupancy

ML298 hydrochloride functions as an allosteric inhibitor. nih.gov This mechanism is distinct from competitive inhibitors that bind directly to the enzyme's active site and compete with the natural substrate (phosphatidylcholine). annualreviews.org An allosteric inhibitor binds to a secondary site on the enzyme surface. annualreviews.org This binding event triggers a conformational change that is transmitted to the active site, reducing the enzyme's ability to bind its substrate or to perform its catalytic function, thereby inhibiting the reaction without directly occupying the active site. annualreviews.org

The confirmation of ML298 as an allosteric inhibitor is significant. nih.gov Allosteric modulators often provide advantages in drug discovery, including higher selectivity against closely related protein isoforms and potentially more favorable pharmacological profiles. annualreviews.org The related compounds ML299 and ML395, which share a similar chemical scaffold, are also described as allosteric modulators, indicating this is a key mechanistic feature of this inhibitor class. medchemexpress.comprobechem.combio-techne.com

Cellular and Subcellular Effects of Pld2 Inhibition by Ml 298 Hydrochloride

Impact on Phosphatidic Acid Generation and Cellular Lipid Signaling

ML298 hydrochloride is a potent and selective inhibitor of PLD2. nih.govnih.gov The primary molecular action of PLD2 is the hydrolysis of phosphatidylcholine, a major component of cellular membranes, to produce choline (B1196258) and phosphatidic acid (PA). nih.govnih.gov PA is not merely a precursor for the synthesis of other lipids but also a critical signaling molecule involved in a multitude of cellular processes. nih.govnih.govmetwarebio.com These processes include the regulation of vesicular trafficking, cytoskeletal organization, cell proliferation, and survival. nih.gov

By selectively inhibiting PLD2, ML298 hydrochloride directly curtails the enzymatic production of PA from phosphatidylcholine. scienceopen.com This reduction in PA levels is the foundational event that leads to the broader cellular effects of the compound. While direct quantification of PA reduction specifically by ML298 in glioblastoma cells is not extensively detailed in available literature, methods for such analysis, including high-performance liquid chromatography and mass spectrometry, are well-established for cellular lipidomics. nih.govnih.govresearchgate.net The functional consequences of PLD2 inhibition, particularly on cell migration, strongly suggest a significant impact on local PA signaling.

Modulation of Cellular Processes in Glioblastoma Cell Models (e.g., U87-MG Cells)

The human glioblastoma cell line U87-MG is a widely utilized in vitro model for studying the pathobiology of this cancer. nih.govatcc.org Research using this cell line has demonstrated the significant role of PLD2 in promoting the aggressive phenotype of glioblastoma, particularly its migratory and invasive capabilities.

A key finding regarding the cellular effects of ML298 hydrochloride is its ability to impede the invasive migration of U87-MG glioblastoma cells. nih.gov This inhibition is dose-dependent, with a statistically significant reduction in invasion observed at a concentration of 10 μM. nih.gov At this concentration, ML298 maintains its selectivity for PLD2 without significantly inhibiting the PLD1 isoform. nih.gov This suggests a crucial role for PLD2 in driving the invasive behavior of these cancer cells. The effect of ML298 on the invasive migration of U87-MG cells is summarized in the table below.

ML298 Concentration (μM)Effect on Invasive Migration of U87-MG CellsStatistical Significance
Various concentrations testedDose-dependent decreaseNot specified for all doses
10Statistically significant decreasep < 0.05

The experimental basis for these findings typically involves transwell invasion assays, where cells are seeded on a matrigel-coated membrane and their ability to migrate through this extracellular matrix towards a chemoattractant is quantified. nih.gov

While ML298 hydrochloride demonstrates a clear impact on cell migration, its effects on the viability and proliferation of glioblastoma cells are less pronounced at concentrations effective for inhibiting PLD2. In studies involving other cell types, such as Huh7.5 cells, ML298 was shown to inhibit viral replication at concentrations around 25 µM without a significant reduction in cell viability. scienceopen.com This suggests that the primary mechanism of action of ML298 is not cytotoxic at the doses required for its anti-migratory effects. Standard assays to determine cell viability and proliferation include the MTT assay, which measures metabolic activity, and EdU incorporation assays, which quantify DNA synthesis. researchgate.netresearchgate.netnih.govnih.govscielo.br The lack of significant cytotoxic effects at concentrations that inhibit invasion highlights the potential of targeting PLD2 as a non-cytotoxic therapeutic strategy to limit tumor dissemination.

Glioblastoma cells are known for their resistance to apoptosis, a programmed form of cell death. nih.gov This resistance is often mediated by the overexpression of anti-apoptotic proteins from the Bcl-2 family. nih.govscielo.br While the direct effects of ML298 hydrochloride on specific apoptotic or necrotic pathways in glioblastoma cells have not been extensively characterized, the general lack of cytotoxicity suggests that it does not strongly induce these cell death mechanisms at effective concentrations.

Apoptotic pathways are typically investigated by measuring the activation of caspases, a family of proteases that execute the apoptotic program, and by analyzing the expression levels of Bcl-2 family proteins that regulate mitochondrial outer membrane permeabilization. mdpi.comresearchgate.net Given that PLD2 and its product, phosphatidic acid, have been implicated in cell survival signaling, it is plausible that inhibition by ML298 could sensitize cells to other pro-apoptotic stimuli, although this remains an area for further investigation.

Influence on Cytoskeletal Dynamics and Cell Adhesion Mechanisms

Cell migration is a complex process that relies on the dynamic reorganization of the actin cytoskeleton and the regulation of cell adhesion to the extracellular matrix. researchmap.jpnih.gov Phosphatidic acid, the product of PLD2 activity, has been shown to play a role in regulating cytoskeletal dynamics. metwarebio.com The invasion of glioblastoma cells requires the formation of protrusions like lamellipodia and filopodia, which are driven by actin polymerization, and the establishment of focal adhesions that act as traction points. researchmap.jpresearchgate.net

While direct studies on the effect of ML298 on the cytoskeleton and adhesion complexes in glioblastoma cells are limited, its potent anti-migratory effects suggest an interference with these processes. It is hypothesized that by reducing the localized production of phosphatidic acid at the leading edge of migrating cells, ML298 disrupts the signaling cascades that lead to actin polymerization and the maturation of focal adhesions. The Rho family of small GTPases, including RhoA, are critical regulators of the actin cytoskeleton and are known to be influenced by lipid signaling. researchgate.netembopress.org

Crosstalk with Other Intracellular Signaling Pathways (e.g., MAPK, PI3K/AKT, RhoA)

The signaling pathways driven by Mitogen-Activated Protein Kinases (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT are central to cancer cell proliferation, survival, and migration. researchgate.netnih.govmdpi.comresearchgate.net There is significant crosstalk between these pathways, and they are often dysregulated in glioblastoma. nih.govelifesciences.org

Phospholipase D activity has been linked to the activation of both the MAPK and PI3K/AKT pathways. Phosphatidic acid can influence the activity of key proteins within these cascades. Therefore, it is plausible that the inhibition of PLD2 by ML298 hydrochloride could lead to a downregulation of these pro-tumorigenic signaling pathways. For instance, the RhoA signaling pathway, which is crucial for the contractility of the actin cytoskeleton required for cell migration, is a potential downstream target of PLD2/PA signaling. researchgate.net However, direct experimental evidence detailing the specific effects of ML298 on the phosphorylation status and activity of key components of the MAPK, PI3K/AKT, and RhoA pathways in glioblastoma cells is an area that requires further research to fully elucidate the compound's mechanism of action.

Subcellular Localization and Compartmentalized PLD2 Activity

Phospholipase D2 (PLD2), a key enzyme in lipid signaling, exhibits distinct subcellular localization, which is crucial for its function in generating the second messenger phosphatidic acid (PA) in specific cellular compartments. Understanding the location of PLD2 is fundamental to elucidating the effects of its selective inhibition by ML 298 hydrochloride.

Research has consistently shown that PLD2 is predominantly localized to the plasma membrane in various cell types. nih.govresearchgate.net Upon stimulation by agonists, PLD2 can be co-localized with receptors at the plasma membrane and in endocytic vesicles, suggesting a role in receptor endocytosis and recycling. nih.gov Furthermore, in response to certain stimuli like serum, PLD2 has been observed to relocalize to dynamic structures at the cell periphery, such as membrane ruffles and filopodia, indicating its involvement in cytoskeletal reorganization. nih.gov In contrast, the other major PLD isoform, PLD1, typically resides on intracellular membranes, including the Golgi apparatus, endoplasmic reticulum, and lysosomes under resting conditions. nih.gov

The selective inhibition of PLD2 by this compound therefore primarily targets the generation of phosphatidic acid at the plasma membrane and associated dynamic structures. By blocking PLD2 in these specific locations, this compound can modulate signaling pathways that originate at the cell surface.

Detailed research findings have demonstrated that the consequences of this compartmentalized inhibition are significant. For instance, the inhibition of PLD2 by ML 298 has been shown to produce a dose-dependent decrease in the invasive migration of U87-MG glioblastoma cells. nih.gov This effect is statistically significant at a concentration of 10 μM, a dose at which only PLD2 is inhibited, highlighting the critical role of plasma membrane-localized PLD2 in cancer cell invasion. nih.gov The production of phosphatidic acid by PLD at the plasma membrane is known to influence membrane fluidity and the lateral diffusion of membrane-associated proteins, which are key processes in cell migration. researchgate.net

The phosphatidic acid generated by PLD2 acts as a signaling hub, recruiting and activating a variety of downstream effector proteins. dartmouth.edu Therefore, by inhibiting PLD2 activity at its primary location on the plasma membrane, this compound effectively curtails the initiation of these PA-dependent signaling cascades. This includes pathways involved in cell growth, proliferation, and vesicular trafficking. dartmouth.edu While studies have also noted the presence of phosphatidic acid and its signaling functions within the nucleus, the action of this compound is directed at the PLD2 isoform, which is largely excluded from this compartment in resting cells. nih.govnih.gov

The table below summarizes the key findings related to the inhibition of PLD2 by this compound and the associated cellular effects, which are rooted in the enzyme's subcellular localization.

ParameterDescriptionFindingReference
Target EnzymeThe primary enzyme inhibited by this compound.Phospholipase D2 (PLD2) nih.govnih.gov
Primary Subcellular Localization of TargetThe main cellular compartment where PLD2 is found.Plasma Membrane nih.govresearchgate.net
Inhibitory Concentration (IC50) for PLD2The concentration of this compound required to inhibit 50% of PLD2 activity.355 nM nih.govnih.gov
Selectivity over PLD1 (IC50)The inhibitory concentration for the related isoform, PLD1, demonstrating selectivity.>20,000 nM nih.govnih.gov
Key Cellular Process AffectedA significant cellular function modulated by the inhibition of compartmentalized PLD2 activity.Decreased invasive migration in U87-MG glioblastoma cells. nih.gov

Pharmacological Characterization of Ml 298 Hydrochloride in Preclinical Models

In Vitro Pharmacological Studies (Cell-Free and Cell-Based Assays)

In vitro studies have been instrumental in characterizing the pharmacological profile of ML 298 hydrochloride, defining its inhibitory potency against its target enzymes, and evaluating its effects in relevant cell-based systems.

The biological effects of this compound have been investigated in cell-based assays, with a particular focus on its impact on cancer cell migration, a critical process in tumor invasion and metastasis. In U87-MG glioblastoma cells, this compound demonstrated a dose-dependent inhibition of invasive migration. nih.gov This effect was observed to be statistically significant at a concentration of 10 μM, a dose at which the compound selectively inhibits PLD2. nih.gov Notably, at concentrations up to 10 μM, this compound did not show any significant effect on the viability of U87-MG cells, indicating that its anti-migratory effect is not a consequence of general cytotoxicity. nih.gov

Interactive Data Table: Effect of this compound on U87-MG Glioblastoma Cell Invasive Migration

Concentration (μM)Inhibition of Invasive MigrationEffect on Cell ViabilityReference
Up to 10Dose-dependent decreaseNo significant effect nih.gov
10Statistically significant decreaseNot specified nih.gov

Enzymatic assays have been crucial in defining the selectivity profile of this compound. These studies have consistently shown that ML 298 is a potent and selective inhibitor of phospholipase D2 (PLD2). In biochemical assays using purified PLD proteins, this compound was found to have an IC50 value of 355 nM for PLD2. nih.gov In contrast, it displayed no measurable inhibition of PLD1 at concentrations up to 20,000 nM (IC50 >20,000 nM), highlighting its significant selectivity for the PLD2 isoform. nih.gov This selectivity of over 53-fold makes ML 298 a valuable tool for distinguishing the specific roles of PLD1 and PLD2 in various cellular processes. nih.gov

Interactive Data Table: Enzymatic Inhibition Profile of this compound

EnzymeIC50 (nM)Reference
PLD1>20,000 nih.gov
PLD2355 nih.gov

While detailed pharmacokinetic parameters are outside the scope of this article, the stability of this compound in biological matrices is a key aspect of its preclinical characterization. The compound has been described as having an attractive Drug Metabolism and Pharmacokinetics (DMPK) profile, suggesting a degree of stability conducive to its use in in vitro and in vivo studies. nih.gov However, specific data from in vitro stability assays in biological matrices such as plasma or liver microsomes are not detailed in the currently available literature. General principles of drug stability assessment involve incubating the compound in these matrices and monitoring its degradation over time, which is crucial for interpreting the results of biological assays. nih.govnih.gov

Preclinical In Vivo Investigations (Non-Human Animal Models)

As of the current available scientific literature, there is no specific information regarding the in vivo evaluation of this compound in preclinical animal models. The following sections are therefore based on the general methodologies and approaches used for such investigations.

Information regarding the in vivo efficacy of this compound in animal models of disease, such as cancer xenografts, is not available in the reviewed scientific literature. Such studies would typically involve the implantation of human tumor cells into immunocompromised mice, followed by treatment with the investigational compound to assess its impact on tumor growth and progression.

There is no published data on the in vivo target engagement or pathway modulation of this compound. These studies are essential to confirm that the compound interacts with its intended target (PLD2) in a living organism and modulates the downstream signaling pathways as predicted from in vitro findings. Methodologies for assessing target engagement in vivo can include the analysis of biomarkers from tissue or plasma samples to determine the extent of target inhibition.

Biomarker Discovery and Validation for PLD2 Inhibition

The validation of a selective enzyme inhibitor in preclinical models relies on the accurate measurement of its direct enzymatic product. For Phospholipase D2 (PLD2), the primary enzymatic activity involves the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger, phosphatidic acid (PA), and choline (B1196258). nih.gov Consequently, PA is the most direct downstream biomarker for assessing the target engagement and functional efficacy of a PLD2 inhibitor like ML298 hydrochloride.

Inhibition of PLD2 is expected to lead to a measurable decrease in the cellular production of PA. The quantification of PA levels in preclinical models serves as a crucial validation step to confirm that the inhibitor is engaging its target and producing the intended biochemical effect. Various analytical methods have been developed for the sensitive and selective quantification of PA molecular species, including hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry. nih.govnih.gov These techniques allow for the precise measurement of changes in PA levels within cells or tissues following treatment with an inhibitor.

While the direct enzymatic relationship is clear, specific quantitative data demonstrating the dose-dependent reduction of phosphatidic acid levels in preclinical models following treatment with ML298 hydrochloride is a key step in its pharmacological characterization. Such studies would typically involve treating cells or animal models with ML298 hydrochloride and subsequently extracting lipids to quantify the changes in various PA species, thereby validating the in situ activity of the compound. nih.govnih.gov A study utilizing a newly developed PA biosensor found that inhibition of PLD2 was sufficient to eliminate the majority of PA production in epidermal growth factor-stimulated breast cancer cells, highlighting the dependency of PA levels on PLD2 activity. researchgate.net

Histopathological and Morphological Analyses (Excluding toxicity)

The pharmacological effects of ML298 hydrochloride have been characterized by assessing its impact on the morphology and invasive behavior of cancer cells in preclinical in vitro models. A key pathological feature of malignant tumors, such as glioblastoma, is their ability to invade surrounding tissues. nih.gov Morphological analysis of cells in response to treatment can reveal significant insights into a compound's mechanism of action.

In studies involving the human glioblastoma cell line U87-MG, ML298 hydrochloride demonstrated a significant, dose-dependent effect on cell migration and invasion, which are critical morphological and behavioral characteristics of metastatic cancer cells. Selective inhibition of PLD2 by ML298 hydrochloride resulted in a marked decrease in the invasive migration of these glioblastoma cells. This finding suggests a key role for the PLD2 isoform in regulating the cellular machinery responsible for invasion.

The effect of ML298 hydrochloride on the invasive potential of U87-MG glioblastoma cells was quantified, with research indicating that a statistically significant reduction in migration was achieved at a concentration of 10 μM. At this concentration, the compound's activity is selective for PLD2, underscoring the specific role of this enzyme in mediating the invasive phenotype of these cancer cells.

Cell LineCompoundConcentration (μM)Effect on Invasive Migration
U87-MGML298 hydrochloride1.0Dose-dependent decrease observed
U87-MGML298 hydrochloride3.0Dose-dependent decrease observed
U87-MGML298 hydrochloride10.0Statistically significant decrease

Advancements in Target Identification and Validation Using Ml 298 Hydrochloride

ML 298 Hydrochloride as a Chemical Probe for PLD2 Research

This compound is a potent and highly selective inhibitor of PLD2, making it an invaluable chemical probe for investigating the specific functions of this isoform. nih.gov Developed through an iterative parallel synthesis effort, this compound exhibits significant selectivity for PLD2 over its closely related isoform, PLD1. nih.gov This high degree of selectivity is crucial for distinguishing the unique biological roles of PLD2 from those of PLD1. nih.gov

The utility of this compound as a research tool is underscored by its favorable pharmacokinetic profile, which allows for its use in both in vitro and in vivo studies. nih.gov While it is highly cleared in rat and human microsomes, its administration via intraperitoneal injection can achieve excellent plasma levels, facilitating animal model studies. nih.gov However, it is important to note that this compound is peripherally restricted, with limited penetration of the central nervous system (CNS). nih.gov This characteristic makes it a complementary tool to other PLD2 inhibitors that are CNS penetrant, allowing for the specific investigation of peripheral PLD2 functions. nih.gov

Inhibitory Activity of this compound
TargetIC50 (nM)Selectivity
PLD2355>53-fold
PLD1>20,000

Methodologies for Confirming PLD2 as the Primary Biological Target

The confirmation that a chemical probe's effects are due to its interaction with the intended target is a cornerstone of rigorous pharmacological research. For this compound, the primary validation of its direct interaction with PLD2 was established through biochemical assays using purified PLD proteins. nih.gov This foundational evidence demonstrated that the inhibitory action of this compound is a direct consequence of its binding to the PLD2 enzyme. nih.gov

While the initial characterization relied on these direct binding assays, a comprehensive target validation strategy often involves a suite of advanced methodologies to confirm target engagement in a more complex biological context. These techniques, though not all explicitly detailed in the available literature for this compound, represent the gold standard for validating a chemical probe's mechanism of action.

Proteomics-Based Approaches (e.g., DARTS)

Proteomics-based methods are powerful tools for the unbiased identification of a small molecule's protein targets within a complex cellular proteome. One such technique is Drug Affinity Responsive Target Stability (DARTS), which leverages the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis. While specific DARTS studies for this compound are not prominently documented, this approach would involve treating cell lysates with this compound, followed by limited proteolysis. The specific protection of PLD2 from degradation in the presence of the inhibitor would provide strong evidence of direct binding in a native environment.

Genetic Knockout/Knockdown Studies

A crucial method for validating that the cellular effects of a compound are mediated by a specific target is to use genetic approaches to remove or reduce the expression of that target. In the context of this compound, this would involve using techniques like CRISPR-Cas9 to create PLD2 knockout cell lines or siRNA to achieve transient knockdown of PLD2. The expected outcome would be that the cellular phenotype observed upon treatment with this compound would be mimicked in the PLD2 knockout/knockdown cells and that the compound would have a diminished or no effect in these cells, as its primary target is absent.

Rescue Experiments

Rescue experiments are a sophisticated extension of genetic knockdown/knockout studies that can provide definitive evidence of on-target activity. In this approach, after confirming that the effect of this compound is lost in PLD2-deficient cells, a version of the PLD2 protein that is resistant to the inhibitor would be introduced into these cells. If the reintroduction of the resistant PLD2 "rescues" the cellular phenotype in the presence of this compound, it strongly indicates that the compound's effects are specifically mediated through its interaction with PLD2.

Elucidating Novel Biological Functions of PLD2 through Chemical Inhibition

The high selectivity of this compound has enabled researchers to probe the specific contributions of PLD2 to various cellular processes, with a significant focus on cancer biology. One of the key findings from studies using this compound is the critical role of PLD2 in promoting the invasive migration of cancer cells. nih.gov

In studies on U87-MG glioblastoma cells, treatment with this compound led to a dose-dependent decrease in invasive migration. nih.gov This effect was observed at concentrations where only PLD2 is inhibited, strongly suggesting that the enzymatic activity of PLD2 is a key driver of this malignant phenotype. nih.gov Importantly, this reduction in migration was not due to cytotoxicity, as this compound did not affect the viability of these cells at the effective concentrations. nih.gov These findings highlight PLD2 as a potential therapeutic target for inhibiting cancer metastasis.

Effect of this compound on U87-MG Glioblastoma Cell Invasive Migration
Concentration (µM)Effect on Invasive MigrationStatistical Significance
10DecreaseYes

While the role of PLD2 in cancer cell migration is a prominent discovery facilitated by this compound, the broader implications of PLD2 activity in other physiological and pathological processes are an active area of investigation. The availability of this selective inhibitor opens the door to exploring the involvement of PLD2 in other aspects of cancer biology, as well as in neurodegenerative diseases and inflammatory responses where PLD activity has been implicated. nih.gov

Future Directions and Research Opportunities

Exploring Novel Therapeutic Applications Beyond Current Focus

Given the involvement of PLD2 in various cellular processes, future research could explore the therapeutic potential of ML 298 hydrochloride or its derivatives in conditions beyond those currently investigated. PLD2 has been implicated in diverse biological pathways, suggesting potential roles in various diseases. Investigating the effects of selective PLD2 inhibition by this compound in different disease models could reveal novel therapeutic applications. This could involve exploring its impact on other cancer types, inflammatory conditions, or neurological disorders where PLD2 activity is known or suspected to play a role.

Development of Advanced Analogues with Improved Selectivity or Potency

While this compound demonstrates good selectivity for PLD2, the development of advanced analogues remains a critical future direction. Research could focus on synthesizing compounds with enhanced potency, greater selectivity for specific PLD2 isoforms if applicable, or improved pharmacokinetic properties nih.gov. Structure-activity relationship (SAR) studies, similar to those that led to the discovery of ML 298 and ML 299, could guide the design of next-generation inhibitors nih.gov. For instance, small structural modifications have been shown to significantly impact PLD isoform selectivity nih.gov. The goal would be to create research tools or potential therapeutic leads with optimized profiles for specific research questions or clinical translations.

Combination Strategies with Other Molecularly Targeted Agents

Exploring the effects of combining this compound with other molecularly targeted agents could be a fruitful area of research. Since PLD2 interacts with various signaling pathways, inhibiting PLD2 in conjunction with targeting other key molecules involved in disease progression might yield synergistic effects. Research could investigate combinations with inhibitors of growth factor receptors, other lipid signaling enzymes, or components of pathways known to be dysregulated in diseases where PLD2 is implicated. Studies on combination therapies are important in understanding potential synergistic effects and overcoming resistance mechanisms iddo.orgmdpi.com.

Utilizing this compound for Mechanistic Investigations in Complex Biological Systems

This compound's selectivity makes it a valuable probe for dissecting the precise mechanisms by which PLD2 influences complex biological systems. Future research can leverage this compound to gain deeper insights into PLD2's role in cellular migration, proliferation, vesicle trafficking, and other processes. This could involve using this compound in conjunction with advanced imaging techniques, proteomics, or genetic approaches to map the downstream effects of PLD2 inhibition and identify key interacting partners or substrates. Understanding these mechanisms is crucial for fully appreciating the biological significance of PLD2 activity.

Computational and Systems Biology Approaches to Predict PLD2 Inhibitor Effects

Compound Information

Compound NamePubChem CID
This compound78243721
ML298 (free base)53393916

Data Table Example (Illustrative - Based on Search Results)

Q & A

Q. How should researchers handle conflicting data on this compound’s mechanism of action?

  • Methodological Answer : Conduct mechanistic studies (e.g., CRISPR knockouts, radioligand binding) to isolate pathways. Compare results with existing literature and use Bayesian meta-analysis to quantify uncertainty. Pre-register hypotheses to reduce bias .

Q. What strategies improve cross-disciplinary collaboration in this compound research?

  • Methodological Answer : Establish shared data repositories with standardized metadata (e.g., MIAME for genomics). Use collaborative platforms (GitHub, Figshare) for code/data sharing. Organize joint workshops to align experimental frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML 298 hydrochloride
Reactant of Route 2
ML 298 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.